molecular formula C16H20N2O8 B3428590 Disuccinimidyl suberate CAS No. 68526-60-3

Disuccinimidyl suberate

Cat. No.: B3428590
CAS No.: 68526-60-3
M. Wt: 368.34 g/mol
InChI Key: ZWIBGKZDAWNIFC-UHFFFAOYSA-N
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Description

Disuccinimidyl suberate (DSS) is a homobifunctional N-hydroxysuccinimide (NHS)-ester crosslinker widely used in protein chemistry to covalently link primary amines, such as lysine residues and N-termini of proteins . Its structure consists of two succinimidyl ester groups connected by an 11.4 Å suberate spacer (an 8-carbon chain), enabling intramolecular or intermolecular crosslinking of lysine residues within this distance . DSS is water-insoluble and typically dissolved in organic solvents like dimethyl sulfoxide (DMSO) before use.

DSS has been extensively applied in structural mass spectrometry (MS) to study protein-protein interactions, oligomerization, and conformational dynamics . Its pH-dependent reactivity allows crosslinking even in slightly acidic environments (pH 4.0–7.5), though efficiency decreases at lower pH . DSS is non-cleavable under standard MS conditions, making it ideal for stable complex analysis .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) octanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O8/c19-11-7-8-12(20)17(11)25-15(23)5-3-1-2-4-6-16(24)26-18-13(21)9-10-14(18)22/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWIBGKZDAWNIFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCCCCCC(=O)ON2C(=O)CCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70988200
Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Molecular Weight

368.34 g/mol
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CAS No.

68528-80-3, 68526-60-3
Record name Disuccinimidyl suberate
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Record name Amides, rice bran-oil, N-(2-((2-hydroxyethyl)amino)ethyl), acetates (salts)
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Record name N-Hydroxysuccinimide suberic acid ester
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Record name Amides, rice bran-oil, N-[2-[(2-hydroxyethyl)amino]ethyl], acetates (salts)
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Record name 1,1'-[(1,8-Dioxooctane-1,8-diyl)bis(oxy)]di(pyrrolidine-2,5-dione)
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Record name Octanedioic acid, 1,8-bis(2,5-dioxo-1-pyrrolidinyl) ester
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Preparation Methods

Disuccinimidyl suberate is synthesized through the carbodiimide-activation of carboxylate molecules, resulting in the formation of N-hydroxysuccinimide esters at both ends of the molecule. The synthetic route involves the reaction of suberic acid with N-hydroxysuccinimide in the presence of a carbodiimide reagent, such as dicyclohexylcarbodiimide (DCC), under anhydrous conditions . Industrial production methods typically involve similar reaction conditions but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

Reaction Chemistry and Specificity

Mechanism :
DSS contains two N-hydroxysuccinimide (NHS) ester groups separated by an 11.4 Å six-carbon spacer. It reacts with primary amines (e.g., lysine ε-amino groups and protein N-termini) at pH 7.0–9.0, forming covalent amide bonds while releasing N-hydroxysuccinimide as a by-product .

Key Reaction Features :

  • Specificity : Targets lysine residues and N-termini due to their nucleophilic primary amines .

  • Non-cleavable : Forms permanent crosslinks under physiological conditions .

  • Membrane permeability : Enables intracellular protein crosslinking .

Table 1: Reaction Parameters

ParameterDetailsSource
pH Range Optimal at pH 7.5–9.0; retains ~50% efficiency at pH 5.0 .
Solubility Requires dissolution in DMF/DMSO before aqueous use; incompatible with water .
Reaction Time Typically 30–60 minutes at 25–37°C .
Crosslinker:Protein ~10–20 molar excess recommended for efficient crosslinking .

Hydrolysis Sensitivity

NHS esters hydrolyze in aqueous buffers (half-life ~10–30 minutes at pH >7), necessitating rapid use post-dissolution .

Intramolecular Crosslinking

DSS stabilizes protein quaternary structures by linking residues within a single protein. For example:

  • Hemoglobin (Hb) : Intramolecular crosslinking between α-subunits prevents tetramer dissociation, making DSS-crosslinked Hb a potential red blood cell substitute .

  • Ubiquitin : Links lysine residues (e.g., K6–K11, K48–K63) while preserving native-like flexibility .

Intermolecular Crosslinking

DSS captures transient or weak protein-protein interactions:

  • Antibody-Bead Conjugation : Crosslinks antibodies to Protein A/G beads for immunoprecipitation workflows .

  • Crosslinking Mass Spectrometry (XL-MS) : Identifies spatial proximities in protein complexes (e.g., ubiquitin’s lysine network) .

Table 2: Crosslinking Distance Constraints in Ubiquitin

Crosslinked ResiduesSpacer Arm Length (Å)Observed Distance (Å)Source
N-terminus–Lys611.4 (DSS)≤11.4
Lys6–Lys1111.4 (DSS)≤11.4
Lys48–Lys6311.4 (DSS)≤11.4

Key Finding : DSS’s spacer length imposes distance constraints that validate crystallographic data while revealing residue flexibility .

Table 3: DSS vs. Analogous Crosslinkers

CrosslinkerSpacer Length (Å)Water SolubilityPrimary Application
DSS 11.4NoIntracellular crosslinking
BS3 11.4YesCell-surface crosslinking
DSG 7.5NoShorter-distance crosslinks

Note : DSS and BS3 exhibit identical reactivity but differ in solubility .

Limitations and Mitigations

  • Low pH Sensitivity : Reduced efficiency below pH 7.0 .

  • Hydrolysis : Competing hydrolysis necessitates fresh reagent preparation .

  • Aggregation Risk : High DSS concentrations may induce protein aggregation .

Scientific Research Applications

Protein Crosslinking

Overview : DSS is primarily used for creating stable crosslinks between proteins, which is essential for studying protein interactions, structures, and dynamics.

Case Study : In a study involving thyrotropin (TSH), researchers utilized DSS to crosslink TSH hybrid molecules to their receptor. The analysis revealed two distinct complexes with molecular weights of 68,000 and 80,000, demonstrating the specificity of hormone-receptor interactions . This application highlights the utility of DSS in elucidating protein-protein interactions and receptor binding mechanisms.

Bioconjugation

Overview : DSS facilitates the attachment of biomolecules such as antibodies to drugs or imaging agents, enhancing their efficacy in targeted therapies and diagnostics.

Application Example : In vaccine development, DSS is employed to conjugate antigens to carrier proteins. This process improves immune responses and stability of vaccines by ensuring that the antigen is effectively presented to the immune system . The ability of DSS to create stable conjugates makes it ideal for developing novel therapeutic agents.

Cellular Studies

Overview : Researchers use DSS to crosslink cellular components, enabling detailed studies of cellular mechanisms and signaling pathways.

Research Insight : A study demonstrated the application of DSS in crosslinking insulin-like growth factor II (IGF-II) to its receptor. This approach allowed for the identification of the IGF-II receptor as a 260-kDa protein through subsequent analysis . Such applications are crucial for understanding cellular signaling and interactions at a molecular level.

Material Science

Overview : DSS finds applications in developing biomaterials with enhanced mechanical properties and biocompatibility for medical implants and devices.

Application Insight : The incorporation of DSS into biomaterials has been shown to improve their structural integrity while maintaining biocompatibility. This is particularly important for applications involving implants that require both strength and compatibility with biological tissues .

Crosslinking Mass Spectrometry (XL-MS)

Overview : Crosslinking mass spectrometry utilizes DSS to provide insights into protein structure, organization, and interactions.

Research Application : A study on the 20S proteasome utilized both DSS and its water-soluble analog BS3 to map subunit interactions within this complex protein structure. The findings indicated significant heterogeneity among proteasome subunits in breast cancer cells, providing insights that could inform therapeutic strategies .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
Protein Crosslinking Stabilizes protein interactions for structural analysisTSH receptor binding studies revealed complex formation
Bioconjugation Attaches biomolecules for enhanced therapeutic efficacyAntigen-carrier protein conjugation improves vaccine responses
Cellular Studies Crosslinks cellular components for signaling studiesIdentification of IGF-II receptor through crosslinking
Material Science Enhances mechanical properties of biomaterialsImproved biocompatibility in implant applications
XL-MS Provides insights into protein structures and interactionsMapping proteasome subunit interactions in cancer cells

Mechanism of Action

The mechanism of action of disuccinimidyl suberate involves its reactivity towards primary amines. The N-hydroxysuccinimide ester groups react with the amine groups of lysine residues in proteins, forming stable amide bonds. This cross-linking process stabilizes protein structures and interactions, allowing for the study of protein complexes and interactions .

Comparison with Similar Compounds

Comparison with Similar NHS-Ester Crosslinkers

Key Compounds:

  • DSS (Disuccinimidyl Suberate)
  • BS3 (Bis(sulfosuccinimidyl) Suberate)
  • DSSO (Disuccinimidyl Sulfoxide)
  • DSBU (Disuccinimidyl Dibutyric Urea)
Table 1: Comparative Properties of DSS and Similar Crosslinkers
Property DSS BS3 DSSO DSBU
Spacer Length 11.4 Å (suberate) 11.4 Å (sulfonated suberate) 11.4 Å (sulfoxide-modified) Shorter (dibutyric urea)
Solubility Organic solvents (DMSO) Water-soluble (sulfonated) Organic solvents Organic solvents
Cleavability Non-cleavable Non-cleavable Cleavable (sulfoxide bond) Non-cleavable
pH Range 4.0–7.5 7.0–8.5 (optimal) Similar to DSS Similar to DSS
Key Applications Structural MS, oligomer studies Aqueous solutions, cell-surface crosslinking MS with cleavable bonds Short-distance crosslinking

Solubility and Reactivity

  • DSS vs. BS3 : While DSS requires organic solvents, BS3’s sulfonate groups enhance water solubility, making it suitable for cell-surface crosslinking without disrupting membrane integrity .
  • DSSO : Shares DSS’s spacer length but incorporates a sulfoxide bond, enabling gas-phase cleavage during tandem MS (e.g., collision-induced dissociation), which simplifies crosslink identification .

Spacer Length and Specificity

  • DSS’s 11.4 Å spacer is optimal for probing lysine pairs in folded proteins or transient interactions .
  • DSBU has a shorter spacer (dibutyric urea), limiting its use to closely positioned lysines .

pH Sensitivity

DSS retains partial activity at pH 5.0 (~50% efficiency compared to pH 7.5), enabling structural studies in acidic environments (e.g., lysosomes or secretory vesicles) . In contrast, BS3’s reactivity is optimized near neutral pH .

Structural Mass Spectrometry

  • DSS has been pivotal in mapping protein complexes, such as flotillin oligomers and insulin receptor interactions . Its non-cleavable nature ensures stable adducts for reliable identification .
  • DSSO and cleavable analogs improve identification sensitivity by generating diagnostic ions during MS/MS .

Protein Oligomerization Studies

  • DSS crosslinking revealed monomeric behavior of STK19 in SDS-PAGE, contradicting prior dimerization claims, highlighting the importance of crosslinker choice in experimental outcomes .
  • In plant receptor kinases (e.g., FER), DSS confirmed dimerization as a prerequisite for allosteric activation .

Receptor-Ligand Interactions

  • DSS crosslinked 125I-insulin to insulin receptor α-subunits, demonstrating similar efficiency in wild-type and mutant receptors .
  • In CRFR1 studies, DSS’s 11.4 Å spacer enabled efficient crosslinking of sauvagine analogs to extracellular loops .

Limitations and Considerations

  • False Negatives : DSS may miss interactions in low-pH or hydrophobic environments .
  • Artifacts: Overcrosslinking can generate non-physiological aggregates, necessitating optimization of reagent concentration .
  • Competitors : Water-soluble BS3 is preferred for live-cell studies, while DSSO’s cleavable bonds enhance MS resolution .

Biological Activity

Disuccinimidyl suberate (DSS) is a prominent cross-linking agent used extensively in biochemical research. This article explores its biological activity, applications, and relevant research findings, supported by data tables and case studies.

Overview of this compound

DSS is a homobifunctional N-hydroxysuccinimide (NHS) ester with a six-carbon alkyl chain that serves as a spacer between two reactive NHS ester groups. Its primary function is to facilitate the formation of stable covalent bonds between proteins, particularly through interactions with primary amines at physiological pH (7.0-9.0) .

  • Molecular Formula : C16_{16}H20_{20}N2_2O8_8
  • Molecular Weight : 368.35 g/mol
  • CAS Number : 68528-80-3
  • Solubility : Water-insoluble; requires polar organic solvents (e.g., DMF or DMSO) for dissolution .

DSS reacts with primary amines to form stable amide bonds, effectively cross-linking proteins without generating toxic by-products. This non-cleavable nature makes DSS particularly useful for stabilizing protein interactions during biochemical assays .

Applications in Biological Research

DSS is applied in various fields of research, including:

  • Protein Crosslinking : Essential for studying protein interactions and structures.
  • Bioconjugation : Facilitates the attachment of biomolecules, enhancing therapeutic efficacy.
  • Vaccine Development : Used to conjugate antigens to carrier proteins, improving immune responses.
  • Cellular Studies : Enables detailed investigations into cellular mechanisms and signaling pathways.
  • Material Science : Enhances the mechanical properties and biocompatibility of biomaterials for medical applications .

1. Cross-linking Hemoglobin and Albumin

A significant study demonstrated that DSS can effectively cross-link hemoglobin with bovine serum albumin (BSA), creating a stable polymerized form of hemoglobin (polyHb). This polymer showed reduced oxygen affinity compared to native hemoglobin, which could be reversed when copolymerized with BSA. The implications for blood substitutes are profound, suggesting potential applications in transfusion medicine .

2. Cross-linking Mass Spectrometry

DSS has been utilized in cross-linking mass spectrometry (XL-MS) to provide insights into protein structure and interactions. A study highlighted how size exclusion chromatography was employed to purify cross-linked peptides, revealing that cross-linked peptides eluted earlier than their unmodified counterparts, indicating higher molecular weights due to successful cross-linking .

Data Table: Applications of DSS

Application AreaDescription
Protein CrosslinkingStabilizes protein interactions for structural analysis
BioconjugationAttaches drugs/imaging agents to antibodies or other biomolecules
Vaccine DevelopmentConjugates antigens to carrier proteins for enhanced immune response
Cellular StudiesInvestigates cellular mechanisms via cross-linking of cellular components
Material ScienceImproves mechanical properties and biocompatibility of medical implants

Q & A

Q. How do researchers select DSS over other crosslinkers for protein interaction studies?

DSS is a homo-bifunctional, amine-reactive crosslinker with an 11.4 Å spacer arm, ideal for studying proximal lysine residues in proteins. Key selection criteria include:

  • Homo-bifunctionality : Suitable for intra- or intermolecular crosslinking when both interacting proteins have accessible lysine residues .
  • Spacer length : The 8-atom spacer (11.4 Å) bridges residues within 30 Å, enabling flexible interactions in large complexes (e.g., ribosomal proteins) .
  • Solubility : DSS requires organic solvents (e.g., DMSO/DMF) for dissolution, limiting its use in aqueous systems compared to sulfonated analogs like BS³ .
  • Toxicity : Moderate toxicity restricts in vivo applications; alternatives like Sulfo-SMCC are preferred for cell-based studies .

Q. What are optimal DSS crosslinking protocols for cell lysates?

A standardized protocol involves:

  • Concentration titration : 1–5 mM DSS in PBS/0.1% Triton X-100, incubated at 4°C for 2 hours to minimize nonspecific binding .
  • Quenching : Add 50 mM Tris-HCl (pH 7.5) for 30 minutes to terminate reactions .
  • Validation : SDS-PAGE/Western blot or mass spectrometry (MS) to confirm crosslinked products (e.g., DJ-1 dimerization studies) .

Q. How does DSS solubility affect experimental design?

DSS is insoluble in water but soluble in chloroform (50 mg/mL) or organic solvents (DMSO/DMF). For aqueous systems:

  • Prepare a stock solution in DMSO (e.g., 50 mM) and dilute into reaction buffers to maintain <10% organic solvent .
  • Pre-test solubility to avoid precipitation, which reduces crosslinking efficiency .

Advanced Research Questions

Q. How to resolve contradictions in crosslinking data (e.g., ambiguous oligomer bands on gels)?

Example: A 57 kDa band in α-synuclein studies could represent trimers/tetramers but requires validation .

  • Multi-method validation : Combine SDS-PAGE with size-exclusion chromatography or native MS to confirm oligomer sizes .
  • Crosslinker concentration gradients : Vary DSS (0.1–5 mM) to distinguish specific vs. nonspecific aggregation .
  • Protease digestion : Use trypsin/Lys-C to fragment crosslinked regions, followed by MS/MS to map interaction sites .

Q. How to optimize DSS spacer arm length for studying flexible protein domains?

The 11.4 Å spacer suits flexible interactions (e.g., ribosome-bound Sdo1p). For rigid structures:

  • Combine DSS with shorter crosslinkers (e.g., DSG, 7.7 Å) to refine distance constraints .
  • Use computational tools (e.g., Prosit-XL) to predict crosslink feasibility based on lysine proximity in protein models .

Q. What are the challenges of using DSS for in situ structural studies in organelles?

DSS has been applied in mitochondrial CLMS (cross-linking mass spectrometry) to generate 5,518 distance restraints. Key considerations:

  • Permeability : DSS penetrates membranes but may require optimized delivery (e.g., freeze-thaw cycles for organelle lysis) .
  • Data interpretation : Cluster crosslink conflicts to identify conformational states rather than relying on individual restraints .

Q. How to quantify DSS crosslinking efficiency in receptor-ligand studies?

Example: EGF receptor crosslinking with ¹²⁵I-EGF:

  • Radiolabeling : Track covalent binding via autoradiography after SDS-PAGE .
  • Epitope mapping : Use endoproteinases (e.g., Glu-C) to cleave crosslinked regions and identify modified residues (e.g., Lys-336 in EGFR) .

Q. What are best practices for DSS storage and stability?

  • Store desiccated at -20°C; avoid repeated freeze-thaw cycles to prevent hydrolysis of NHS esters .
  • Test reactivity periodically using model proteins (e.g., BSA) and amine-containing buffers (e.g., Tris) for quenching validation .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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